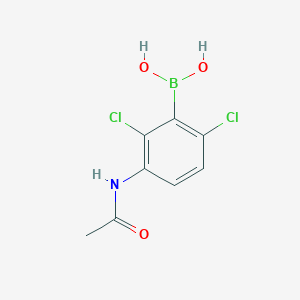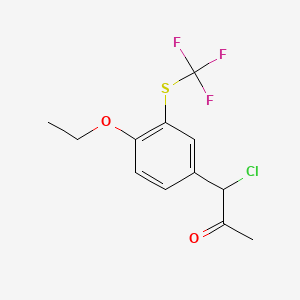
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-(trifluoromethylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as Lewis acids may be employed.
Reaction Mechanism: The reaction proceeds through electrophilic aromatic substitution, where the chloro group is introduced to the phenyl ring, followed by the addition of the propan-2-one moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the trifluoromethylthio group.
1-Chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one: Another isomer with a different arrangement of substituents.
Uniqueness
1-Chloro-1-(4-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethylthio group imparts distinct chemical properties, such as increased lipophilicity and stability.
Propiedades
Fórmula molecular |
C12H12ClF3O2S |
|---|---|
Peso molecular |
312.74 g/mol |
Nombre IUPAC |
1-chloro-1-[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-9-5-4-8(11(13)7(2)17)6-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |
Clave InChI |
LGMMSXXHSKYSFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)
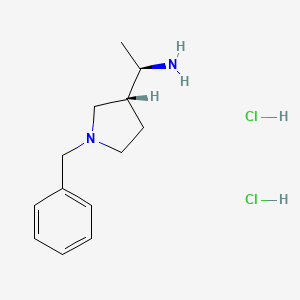
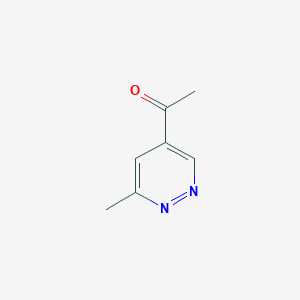

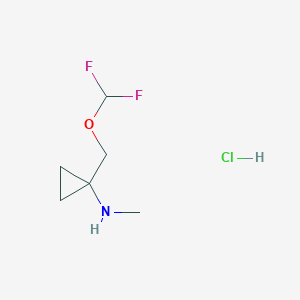
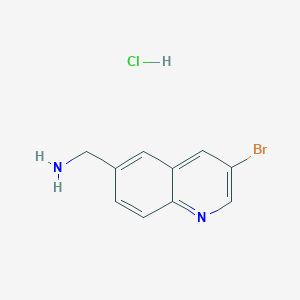
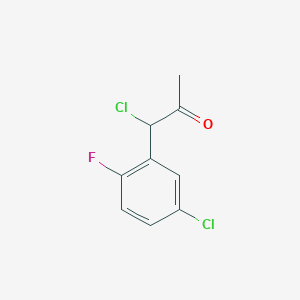
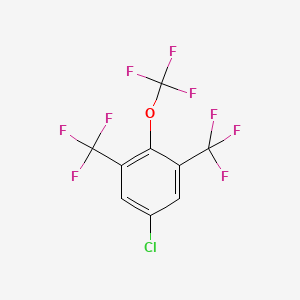
![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
